molecular formula C16H24N2O5S B511617 1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 898650-65-2

1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B511617
CAS No.: 898650-65-2
M. Wt: 356.4g/mol
InChI Key: QYLDXVPJJPHPAD-UHFFFAOYSA-N
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Description

1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,4-Diethoxyphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfonyl and carboxamide functional groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(2,4-diethoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-22-13-5-6-15(14(11-13)23-4-2)24(20,21)18-9-7-12(8-10-18)16(17)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLDXVPJJPHPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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